Studies have identified 16-methyloctadecanoic acid as a metabolite in some organisms. For instance, research indicates its presence in marine sponges like Xestospongia muta and Suberites massa PubChem: . Its potential as a biomarker for specific organisms or biological processes is a developing area of study.
Understanding the chemical properties of 16-methyloctadecanoic acid is crucial for research purposes. Scientific databases like PubChem provide details on its structure, molecular formula (C19H38O2), and other properties relevant to research design PubChem: .
The role of 16-methyloctadecanoic acid in the metabolic pathways of organisms is a subject of ongoing research. While its presence has been identified, a deeper understanding of its function and synthesis within specific organisms requires further investigation.
16-Methyloctadecanoic acid, also known as 16-methyl stearic acid, is a branched-chain saturated fatty acid with the molecular formula C₁₉H₃₈O₂. It features a methyl group at the 16th carbon of the octadecanoic acid chain, which contributes to its unique properties compared to linear fatty acids. This compound is part of a larger class of fatty acids and is notable for its presence in various biological systems, including plants and animals, where it plays roles in metabolism and cellular functions .
These reactions are significant for its applications in organic synthesis and industrial processes .
Research indicates that 16-methyloctadecanoic acid exhibits various biological activities. It has been identified as a metabolite in several organisms, suggesting potential roles in metabolic pathways. Its unique structure allows it to interact with biological membranes, potentially affecting membrane fluidity and function. Additionally, some studies suggest that branched-chain fatty acids like 16-methyloctadecanoic acid may have implications in energy metabolism and signaling pathways within cells .
Several methods exist for synthesizing 16-methyloctadecanoic acid:
16-Methyloctadecanoic acid has several applications:
Interaction studies indicate that 16-methyloctadecanoic acid can influence various biological systems. Its incorporation into lipid bilayers affects membrane properties, which may alter cellular signaling pathways. Additionally, its interactions with proteins involved in lipid metabolism have been explored, suggesting potential regulatory roles in metabolic pathways .
Several compounds share structural similarities with 16-methyloctadecanoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octadecanoic Acid | Linear Saturated Fatty Acid | No branching; common in dietary fats |
| 10-Methyl-Dodecanoic Acid | Branched Saturated Fatty Acid | Methyl group at the 10th position |
| 17-Methyloctadecanoic Acid | Branched Saturated Fatty Acid | Methyl group at the 17th position |
| 14-Methyl-Pentadecanoic Acid | Branched Saturated Fatty Acid | Methyl group at the 14th position |
The uniqueness of 16-methyloctadecanoic acid lies in its specific methyl branching at the 16th carbon, which may confer distinct physical and chemical properties compared to its linear counterparts and other branched fatty acids. This structural feature affects its solubility, melting point, and interactions within biological membranes .
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Physical State at Room Temperature | White waxy solid | Typical of long-chain fatty acids | [1] [2] |
| Crystal Form | Crystalline | Methyl branching affects packing | [1] |
| Thermal Degradation Temperature | Not determined | Requires thermal analysis studies | N/A |
| Phase Transition Behavior | Solid-liquid transition | Similar to linear fatty acids | [7] [8] |
| Thermal Conductivity (estimated) | ~0.20-0.24 W/m·K | Estimated from octadecane data | [8] [9] |
| Heat Capacity (estimated) | ~2.0-2.5 J/g·K | Estimated from fatty acid literature | [10] [11] |
Thermal analysis studies using differential scanning calorimetry (DSC) would provide valuable insights into the compound's phase transition behavior [12] [13] [14]. Based on related fatty acid studies, the compound likely exhibits endothermic melting transitions with enthalpy values typical for long-chain fatty acids (150-250 J/g) [10] [15]. The thermal conductivity is estimated to be approximately 0.20-0.24 W/m·K based on octadecane and similar fatty acid data [8] [9].
The solubility behavior of 16-methyloctadecanoic acid reflects its highly hydrophobic nature, characterized by extremely low water solubility and good solubility in organic solvents. The compound demonstrates practical insolubility in water with a solubility of only 0.0071 mg/L at 25°C [16] [17], consistent with its high LogP value ranging from 6.578 to 8.34 [3] [5] [6].
Table 3: Solubility Parameters in Various Solvents
| Solvent | Solubility | Source |
|---|---|---|
| Water | Practically insoluble (0.0071 mg/L at 25°C) | [16] [17] |
| DMF | 10 mg/mL | [18] |
| DMSO | 10 mg/mL | [18] |
| Ethanol | 5 mg/mL | [18] |
| Chloroform | Soluble | [1] |
| Organic solvents (general) | Soluble | [1] |
The polar protic and aprotic solvents show moderate solubility characteristics. In dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound exhibits solubility of 10 mg/mL [18], indicating favorable interactions with polar aprotic environments. Ethanol demonstrates lower solubility at 5 mg/mL [18], reflecting the balance between the polar hydroxyl group and the predominantly hydrophobic molecular structure.
Nonpolar organic solvents provide optimal dissolution matrices for 16-methyloctadecanoic acid. The compound shows good solubility in chloroform [1] and other organic solvents [1], consistent with the principle of "like dissolves like." This solubility pattern makes it suitable for applications in lipophilic formulations and organic synthesis procedures.
The Hansen solubility parameters can be estimated using group contribution methods. The dispersion parameter (δd) is approximately 16-17 MPa^1/2, the polar parameter (δp) is 2-3 MPa^1/2, and the hydrogen bonding parameter (δh) is 5-6 MPa^1/2 based on the carboxylic acid functionality and aliphatic chain structure. These parameters predict optimal solubility in solvents with similar Hansen parameter profiles.
16-Methyloctadecanoic acid exhibits significant surface-active properties due to its amphiphilic molecular structure, containing both hydrophilic carboxylic acid head group and hydrophobic alkyl chain. The critical micelle concentration (CMC) is estimated to be less than 0.1 mM based on comparisons with surfactin homologues of similar chain length [19] [20] [21].
Table 4: Surface Activity and Micelle Formation Parameters (Estimated)
| Property | Estimated Value | Basis for Estimation | Source |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | < 0.1 mM | Based on C15 surfactin homologue data | [19] [20] [21] |
| Surface Tension Reduction | > 25 mN/m reduction | Based on similar chain length surfactants | [19] [20] |
| Aggregation Number | 50-80 molecules | Based on DLS studies of similar compounds | [19] [20] [21] |
| Micelle Size | 4-6 nm diameter | Based on fatty acid micelle literature | [19] [20] [21] |
| Hydrophilic-Lipophilic Balance (HLB) | < 5 (lipophilic) | Calculated from molecular structure | Calculated |
| Contact Angle on Glass | > 90° (hydrophobic) | Based on hydrophobic nature | Estimated |
| Emulsification Index | High for oil-in-water systems | Based on amphiphilic properties | Estimated |
The surface tension reduction capability is estimated to exceed 25 mN/m based on studies of similar chain length surfactants [19] [20]. The compound's ability to reduce surface tension stems from its tendency to orient at air-water interfaces with the carboxylic acid head group in the aqueous phase and the branched alkyl tail extending into the air phase.
Micelle formation kinetics are influenced by the methyl branching, which affects the packing geometry within micellar structures. The estimated aggregation number of 50-80 molecules reflects the balance between hydrophobic interactions favoring aggregation and steric hindrance from the methyl branch. Dynamic light scattering studies of similar compounds suggest micelle diameters of 4-6 nm [19] [20] [21].
The hydrophilic-lipophilic balance (HLB) is calculated to be less than 5, indicating strong lipophilic character [22]. This low HLB value suggests the compound is more suitable for water-in-oil emulsification systems rather than oil-in-water formulations. The contact angle on glass surfaces is expected to exceed 90°, confirming the hydrophobic surface properties.
Micelle formation thermodynamics follow typical patterns for fatty acid surfactants. The standard free energy of micellization (ΔG°mic) is estimated to be highly negative (-35 to -40 kJ/mol) based on the long alkyl chain and CMC values. The process is entropy-driven, with favorable hydrophobic interactions outweighing the unfavorable restriction of molecular motion within the micelle.
Density functional theory (DFT) calculations provide accurate predictions of molecular geometry, electronic structure, and thermodynamic properties for 16-methyloctadecanoic acid. Recommended computational levels include B3LYP/6-31G(d,p) for routine calculations and PBE0/def2-TZVP for higher accuracy requirements [23] [24] [25] [26]. These methods effectively capture the electronic structure effects of the methyl branching and carboxylic acid functionality.
Table 5: Computational Prediction Methods and Applications
| Method | Application | Recommended Level | Source |
|---|---|---|---|
| DFT Calculations | Electronic structure, geometry optimization | B3LYP/6-31G(d,p) or PBE0/def2-TZVP | [23] [24] [25] [26] |
| Molecular Dynamics Simulations | Conformational analysis, phase behavior | NPT ensemble, 100-500 ns simulations | [27] [28] [29] [30] [31] |
| QSAR Models | Property prediction, ADMET studies | Group contribution methods | [6] [32] |
| Thermodynamic Predictions | Heat capacity, enthalpy calculations | Joback method, UNIFAC models | [33] [34] [32] |
| Molecular Modeling | Protein-lipid interactions | All-atom or united-atom models | [27] [28] [30] |
| Force Field Applications | CHARMM, OPLS-AA for fatty acids | Validated for C12-C18 fatty acids | [28] [35] |
Molecular dynamics (MD) simulations using NPT ensemble conditions over 100-500 nanosecond timescales provide insights into conformational behavior, phase transitions, and thermodynamic properties [27] [28] [29] [30] [31]. The CHARMM and OPLS-AA force fields have been validated for fatty acids in the C12-C18 range and can be reliably applied to 16-methyloctadecanoic acid [28] [35].
Group contribution methods such as the Joback method enable prediction of critical properties, heat capacity, and enthalpy of formation [33] [34] [32]. For 16-methyloctadecanoic acid, the estimated heat of formation is approximately -685 kJ/mol in the gas phase, and the heat capacity follows the typical temperature dependence: Cp(T) = A + BT + CT² + DT³, where coefficients are derived from group contributions.
UNIFAC and PSRK models provide accurate predictions of phase equilibria and activity coefficients in multicomponent systems [36]. These models are particularly valuable for predicting the compound's behavior in complex lipid matrices and formulation systems. The estimated critical temperature is approximately 750-800 K, and the critical pressure is around 1.1-1.2 MPa based on group contribution correlations.
Quantum mechanical calculations reveal that the HOMO-LUMO gap is approximately 8-9 eV, indicating chemical stability and low reactivity under normal conditions. The dipole moment is estimated at 1.5-2.0 Debye, primarily due to the carboxylic acid functionality. These electronic properties influence intermolecular interactions and solubility behavior.